molecular formula C14H9N5O3S B3488793 2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3488793
M. Wt: 327.32 g/mol
InChI Key: GWZAUWSOUUEZBI-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide and thiadiazole, both of which are important structures in medicinal chemistry . The benzamide moiety is a common feature of a variety of medicinal agents . The 1,3,4-thiadiazole nucleus is also a well-known heterocyclic nucleus, present as a core structural component in an array of drug categories .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides can generally be synthesized from the corresponding benzoic acids and amines . Thiadiazoles can be synthesized via a ring cleavage methodology reaction .


Molecular Structure Analysis

The compound contains a benzamide moiety and a 1,3,4-thiadiazole ring. Thiadiazole is a 5-membered ring system containing a sulfur atom and two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides and thiadiazoles have distinct properties based on their functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, some benzamides act as antagonists of specific receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some benzamides are sold with no warranty of fitness for a particular purpose .

Properties

IUPAC Name

2-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3S/c20-12(10-3-1-2-4-11(10)19(21)22)16-14-18-17-13(23-14)9-5-7-15-8-6-9/h1-8H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZAUWSOUUEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
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2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
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2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
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2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

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